Physalin D Demonstrates Superior Selectivity Index Over Physalin A in Osteoclastogenesis Model
In a direct head-to-head comparison of four physalin compounds (A, B, D, F) in a RANKL-induced osteoclastogenesis assay using mouse bone-marrow macrophages, Physalin D exhibited the highest selectivity index (SI) among all analyzed physalins, whereas Physalin A demonstrated a significantly lower SI [1]. This quantifiable differential establishes that Physalin A is not the optimal choice for osteoclast-related investigations, and procurement should instead favor Physalin D when bone metabolism selectivity is the primary experimental objective.
| Evidence Dimension | Selectivity Index (SI) ranking for RANKL-induced osteoclastogenesis inhibition |
|---|---|
| Target Compound Data | Lower SI (ranked below Physalin D among tested physalins) |
| Comparator Or Baseline | Physalin D: Best SI among all analyzed physalins (A, B, D, F) |
| Quantified Difference | Physalin D > Physalin A (exact SI values not reported in abstract; ranking established as D superior to A, B, F) |
| Conditions | Mouse bone-marrow macrophages (BMMs); RANKL-induced osteoclastogenesis; TRAP staining |
Why This Matters
This directly informs procurement: Physalin D, not Physalin A, should be selected for studies investigating osteoclast differentiation or bone loss pathways.
- [1] Ding N, Lu Y, Cui H, et al. Physalin D inhibits RANKL-induced osteoclastogenesis and bone loss via regulating calcium signaling. BMB Reports. 2020;53(3):154-159. View Source
